molecular formula C14H20BrNO2 B276698 N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine

N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine

Cat. No. B276698
M. Wt: 314.22 g/mol
InChI Key: MLFWPKPLDGLVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as BTF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BTF is a complex molecule that has a unique structure and properties, which make it a promising candidate for research in areas such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine varies depending on its application. In medicinal chemistry, N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine acts as a ligand for certain receptors, such as the dopamine receptor. This binding can either activate or inhibit the receptor, depending on the specific receptor and the location of the binding site. In biochemistry, N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine can bind to certain proteins and disrupt protein-protein interactions, which can have various effects on cellular processes. In pharmacology, N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine can act as a drug delivery system by crossing the blood-brain barrier and delivering drugs to the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine also vary depending on its application. In medicinal chemistry, the binding of N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine to certain receptors can have various effects on neurotransmitter release and neuronal activity. In biochemistry, the disruption of protein-protein interactions by N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine can affect various cellular processes, including signal transduction and gene expression. In pharmacology, the ability of N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine to cross the blood-brain barrier can have implications for drug delivery to the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in lab experiments is its unique structure and properties, which can make it a useful tool for studying various biological processes. However, one of the limitations of using N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the potential toxicity of N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine and its effects on living organisms should be carefully considered when using it in lab experiments.

Future Directions

There are many potential future directions for research involving N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. In medicinal chemistry, further studies could investigate the potential use of N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine as a ligand for other receptors, as well as its effects on neurotransmitter release and neuronal activity. In biochemistry, future studies could explore the use of N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine as a tool for studying protein-protein interactions and other cellular processes. In pharmacology, further studies could investigate the potential use of N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine as a drug delivery system for other drugs and its effects on the blood-brain barrier. Overall, N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is a promising compound that has the potential to contribute to various fields of science.

Synthesis Methods

The synthesis of N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction between 5-bromo-2-ethoxybenzaldehyde and tetrahydro-2-furanmethanamine, which produces the intermediate compound, N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. The intermediate compound is then subjected to further reactions, including reduction and deprotection, to produce the final product, N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine.

Scientific Research Applications

N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been studied extensively for its potential applications in various fields of science. In medicinal chemistry, N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been investigated for its ability to act as a ligand for certain receptors, such as the dopamine receptor. N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been studied for its potential use as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. In biochemistry, N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been used as a tool for studying protein-protein interactions, due to its ability to bind to certain proteins. In pharmacology, N-(5-bromo-2-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier.

properties

Molecular Formula

C14H20BrNO2

Molecular Weight

314.22 g/mol

IUPAC Name

N-[(5-bromo-2-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C14H20BrNO2/c1-2-17-14-6-5-12(15)8-11(14)9-16-10-13-4-3-7-18-13/h5-6,8,13,16H,2-4,7,9-10H2,1H3

InChI Key

MLFWPKPLDGLVEF-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Br)CNCC2CCCO2

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNCC2CCCO2

Origin of Product

United States

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